Lycorine hydrochloride

説明

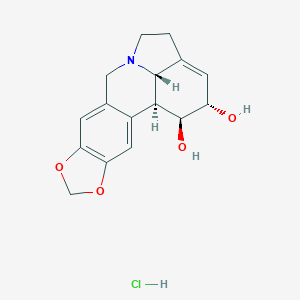

Structure

3D Structure of Parent

特性

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVNTYCHKZBOMV-NVJKKXITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944478 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188-68-3 | |

| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lycorine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Anticancer Mechanism of Lycorine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycorine (B1675740) hydrochloride, an alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a promising candidate in oncology research due to its potent cytotoxic and cytostatic effects against a wide range of cancer cell types.[1][2] Its multifaceted mechanism of action, targeting several key cellular processes essential for tumor growth and survival, makes it a compelling subject for further investigation and drug development. This technical guide provides an in-depth overview of the core mechanisms by which lycorine hydrochloride exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather to its ability to concurrently disrupt multiple cellular pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling cascades.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines.[3][4] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Mitochondrial (Intrinsic) Pathway: The intrinsic pathway is a major mechanism of this compound-induced apoptosis. This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial membrane potential (MMP) disruption.[1] This disruption results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Key molecular events include:

-

Regulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim while downregulating the anti-apoptotic protein Mcl-1.[1][3][5][6] This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates the executioner caspase-3.[1][7] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in this compound-induced apoptosis, often in conjunction with ROS production.[1] Activation of this pathway involves the phosphorylation of JNK, which can then phosphorylate and activate transcription factors like c-Jun. This can further contribute to the pro-apoptotic signaling cascade.[1]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably at the G0/G1 and G2/M phases, depending on the cancer cell type.[8][9][10]

-

G0/G1 Phase Arrest: In some cancer cell lines, such as oral squamous cell carcinoma HSC-3 cells, this compound causes an accumulation of cells in the G0/G1 phase.[1] This arrest is often associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 to S phase transition.[8]

-

G2/M Phase Arrest: In other cancer cells, including prostate cancer and leukemia cell lines, this compound induces arrest at the G2/M phase.[4][9]

The induction of cell cycle arrest prevents cancer cells from dividing and proliferating, thereby contributing to the overall anti-tumor effect.

Modulation of Key Signaling Pathways

Beyond apoptosis and cell cycle regulation, this compound has been shown to modulate other critical signaling pathways involved in cancer progression.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. This compound has been reported to inhibit this pathway in several cancer types.[3][11][12] By suppressing the phosphorylation of Akt and downstream effectors, this compound can effectively block these pro-survival signals.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis, and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |

| HSC-3 | Oral Squamous Cell Carcinoma | 24 | 15.65 | [1] |

| HSC-3 | Oral Squamous Cell Carcinoma | 48 | 6.23 | [1] |

| HSC-4 | Oral Squamous Cell Carcinoma | 24 | 48.55 | [1] |

| UM1 | Oral Squamous Cell Carcinoma | 24 | 35.32 | [1] |

| UM2 | Oral Squamous Cell Carcinoma | 24 | 27.95 | [1] |

| HCT116 | Colorectal Cancer | 72 | 1.4 | [13] |

| LoVo | Colorectal Cancer | 72 | 3.8 | [13] |

| SW480 | Colorectal Cancer | 72 | 1.3 | [13] |

| HL-60 | Leukemia | 24 | 1.0 | [4] |

| A549 | Non-small-cell lung cancer | 48 | 1.0 | [14] |

| H1299 | Non-small-cell lung cancer | 48 | 0.9 | [14] |

| A375 | Melanoma | 48 | ~20 | [14] |

| ANBL6 | Myeloma | 24 | 2.5-5 | [14] |

| Saos-2 | Osteosarcoma | 48 | 1.2 | [14] |

| Hey1B | Ovarian Cancer | 48 | 1.2 | [14] |

| Panc-1 | Pancreatic Cancer | 72 | 1.0 | [14] |

| K562 | Chronic Myelocytic Leukemia | 72 | 7.5 | [15] |

| SK-OV-3 | Ovarian Carcinoma | 72 | 3.0 | [15] |

| NCI-H460 | Large-cell-lung cancer | 72 | 6.5 | [15] |

| MCF-7 | Breast Adenocarcinoma | 72 | 5.2 | [15] |

Table 2: Effect of this compound on Apoptosis in HSC-3 Cells

| Treatment | Concentration (µM) | Apoptotic Rate (%) | Reference |

| Control | 0 | 7.4 | [1] |

| Lycorine HCl | 10 | 24.9 | [1] |

| Lycorine HCl | 20 | 35.6 | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution in HSC-3 Cells (12h Treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 0 | 58.3 | 16.2 | 25.5 | [1] |

| Lycorine HCl | 20 | Not specified | 12.5 | 20.1 | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[16]

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Western Blot Analysis

Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cancer cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bax, Bcl-2, Mcl-1, cleaved caspase-3, p-JNK, JNK, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptosis signaling pathway.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. The data presented in this guide highlight its efficacy across a range of cancer cell lines and provide a framework for its further investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound and paving the way for its potential clinical translation.

References

- 1. This compound induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncover the anticancer potential of lycorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lycorine induces apoptosis and down-regulation of Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell proliferation and induces apoptosis through promoting FBXW7-MCL1 axis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits cell proliferation and induces apoptosis through promoting FBXW7-MCL1 axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lycorine inhibits tumor growth of human osteosarcoma cells by blocking Wnt/β-catenin, ERK1/2/MAPK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lycorine inhibits tumor growth of human osteosarcoma cells by blocking Wnt/β-catenin, ERK1/2/MAPK and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lycorine inhibits cell proliferation, migration and invasion, and primarily exerts in vitro cytostatic effects in human colorectal cancer via activating the ROS/p38 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. medium.com [medium.com]

- 19. addgene.org [addgene.org]

Lycorine Hydrochloride: A Technical Guide to its Biological Sourcing and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycorine, a prominent alkaloid from the Amaryllidaceae family, and its hydrochloride salt have demonstrated significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the biological sources of Lycorine and detailed methodologies for its extraction, purification, and conversion to Lycorine hydrochloride. The document summarizes quantitative data on Lycorine content in various plant species and compares different extraction techniques. Furthermore, it elucidates the molecular mechanisms of this compound's action through detailed signaling pathway diagrams and experimental workflows, offering a valuable resource for researchers in natural product chemistry and drug development.

Biological Sources of Lycorine

Lycorine is a crystalline alkaloid primarily found in plants belonging to the Amaryllidaceae family. This family comprises a wide array of bulbous and rhizomatous herbaceous plants. The concentration of Lycorine can vary significantly depending on the plant species, the part of the plant utilized, the developmental stage, and the geographical location of cultivation.

Principal Plant Genera

Several genera within the Amaryllidaceae family are known to be rich sources of Lycorine. These include, but are not limited to:

-

Lycoris : Species such as Lycoris radiata (Red Spider Lily) are among the most well-documented sources of Lycorine. The bulbs of L. radiata are particularly rich in this alkaloid.

-

Crinum : Various Crinum species are also known to contain Lycorine.

-

Sternbergia : Including species like Sternbergia sicula and Sternbergia lutea.

-

Pancratium : Such as Pancratium maritimum.

-

Narcissus : The genus that includes daffodils.

-

Galanthus : Commonly known as snowdrops.

-

Hippeastrum

-

Clivia

-

Zephyranthes

Quantitative Analysis of Lycorine Content

The Lycorine content in various Amaryllidaceae species has been quantified in several studies. The following tables summarize some of these findings, providing a comparative look at the alkaloid concentration in different plant materials.

| Plant Species | Plant Part | Lycorine Content (% of Dry Weight) | Reference |

| Sternbergia sicula | Aerial Parts & Bulbs | 0.10 - 0.53% | [1] |

| Sternbergia lutea | Aerial Parts & Bulbs | 0.19 - 0.40% | [1] |

| Pancratium maritimum | Aerial Parts & Bulbs | 0.05 - 0.14% | [1] |

| Plant Species | Plant Part | Total Alkaloid Content (mg/g Dry Weight) | Lycorine Content (mg/g Dry Weight) | Percentage of Lycorine in Total Alkaloids | Reference |

| Lycoris radiata (1-year-old) | Bulbs | 1.58 - 5.55 | up to 1.43 | ~25% | [2] |

| Lycoris radiata (2-year-old) | Bulbs | 1.64 - 4.79 | up to 1.53 | ~25% | [2] |

Extraction and Purification of Lycorine

The extraction and purification of Lycorine from its plant sources involve a multi-step process. Several methods have been developed and optimized to enhance the yield and purity of the final product.

Pre-treatment of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

-

Harvesting and Cleaning : Bulbs, being a primary source, should be harvested at maturity. They must be thoroughly cleaned to remove soil and other debris.

-

Drying and Grinding : The cleaned plant material is typically sliced and then dried to a constant weight. Lyophilization (freeze-drying) is a preferred method to preserve the integrity of the alkaloids. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

Extraction Methodologies

Several techniques can be employed for the extraction of Lycorine, each with its own set of advantages and disadvantages.

This traditional method involves the use of organic solvents to extract the alkaloids from the plant material.

-

Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) for an extended period (24-48 hours) with occasional agitation.

-

Soxhlet Extraction : A more efficient method where the plant material is continuously washed with a fresh solvent, allowing for a more exhaustive extraction.

This technique is often used to separate alkaloids from other plant constituents.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid), which protonates the basic alkaloid, making it water-soluble.

-

This acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 8-9), deprotonating the alkaloid and making it soluble in an organic solvent.

-

The alkaloid is then extracted into an organic solvent (e.g., ethyl acetate), leaving water-soluble impurities behind.

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the release of alkaloids into the solvent. This method significantly reduces extraction time and solvent consumption.

-

Key Parameters :

-

Solvent : A mixture of ethanol (B145695) and water (e.g., 60-70% ethanol) is often effective.

-

Temperature : Controlled temperatures (e.g., 30-60°C) are used to prevent degradation of the target compound.

-

Time : Extraction times are typically much shorter than conventional methods (e.g., 30-60 minutes).

-

Ultrasonic Power and Frequency : These are optimized to maximize extraction efficiency.

-

The use of enzymes like cellulase (B1617823) and pectinase (B1165727) can break down the plant cell walls, leading to a higher yield of extracted alkaloids.

-

The powdered plant material is incubated with a mixture of enzymes in an aqueous buffer for a specific period before proceeding with solvent extraction.

Purification Techniques

The crude Lycorine extract is further purified using chromatographic methods.

-

Column Chromatography : The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure Lycorine.

-

High-Performance Liquid Chromatography (HPLC) : A more advanced chromatographic technique that offers higher resolution and faster separation times. It is used for both analytical quantification and preparative purification of Lycorine.

-

Centrifugal Partition Chromatography (CPC) : A liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the purification of alkaloids that may irreversibly adsorb to solid supports.

Synthesis of this compound

Lycorine is a basic alkaloid and can be converted to its hydrochloride salt to improve its solubility in aqueous solutions, which is often desirable for pharmacological studies and formulation.

General Protocol for Hydrochloride Salt Formation

-

Dissolution : Dissolve the purified Lycorine freebase in a suitable anhydrous organic solvent. Anhydrous ethanol, methanol, or diethyl ether are commonly used. The choice of solvent will depend on the solubility of both the freebase and the resulting hydrochloride salt.

-

Acidification : Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in isopropanol (B130326) or HCl in diethyl ether) to the Lycorine solution with constant stirring. The amount of HCl added should be stoichiometric (1:1 molar ratio) to the amount of Lycorine.

-

Precipitation : The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation and Washing : The precipitated salt is collected by filtration. The collected solid is then washed with a small amount of the cold, anhydrous organic solvent to remove any unreacted starting material or excess HCl.

-

Drying : The purified this compound is dried under vacuum to remove any residual solvent.

Experimental Workflows and Signaling Pathways

Visualizing Experimental Processes

The following diagrams, generated using Graphviz, illustrate the workflows for the extraction and purification of Lycorine.

Caption: General workflow for the extraction and preparation of this compound.

Caption: Workflow for the purification of Lycorine using acid-base partitioning.

Signaling Pathways of this compound

This compound exerts its anticancer effects by modulating several key signaling pathways, leading to apoptosis and inhibition of cell proliferation.

This compound can induce the production of Reactive Oxygen Species (ROS), which in turn activates the JNK signaling pathway.

Caption: this compound-induced JNK signaling pathway leading to apoptosis.

This compound can also trigger the intrinsic or mitochondrial pathway of apoptosis.

Caption: Mitochondrial apoptotic pathway induced by this compound.

Conclusion

This compound stands out as a promising natural product-derived compound with significant therapeutic potential. A thorough understanding of its biological sources and efficient extraction and purification methodologies is paramount for its further development. This guide provides a comprehensive overview of these aspects, coupled with insights into its molecular mechanisms of action. The detailed protocols and visual representations of workflows and signaling pathways are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound as a potential therapeutic agent.

References

In Vitro Anti-inflammatory Efficacy of Lycorine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of Lycorine hydrochloride, an alkaloid derived from the Amaryllidaceae family. The document synthesizes key findings on its mechanisms of action, presents quantitative data from relevant studies, and outlines detailed experimental protocols for researchers seeking to investigate its therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies consistently show its ability to suppress the production of pro-inflammatory mediators in macrophage and microglial cell lines stimulated with lipopolysaccharide (LPS). The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This guide consolidates the available data, offering a comprehensive resource for the scientific community.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by targeting upstream signaling molecules. In a typical inflammatory cascade initiated by LPS, Lycorine has been shown to intervene at critical junctures.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Lycorine has been found to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB-α (inhibitor of κB).[1][2] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, blocking its translocation to the nucleus.[1][2][3] Consequently, the transcription of NF-κB target genes, which include various pro-inflammatory cytokines, is significantly reduced.[4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating the synthesis of inflammatory mediators. Research indicates that Lycorine significantly suppresses the LPS-induced phosphorylation of p38 MAPK.[7] While its effects on ERK and JNK are noted as insignificant in some inflammation models[7], the potent inhibition of p38 activation appears to be a key component of its anti-inflammatory activity.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound's anti-inflammatory effects.

Table 1: Effect of Lycorine on Pro-inflammatory Mediator Production

| Cell Line | Mediator | Treatment Conditions | Concentration of Lycorine | % Inhibition / Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) | LPS-stimulated | Dose-dependent | Significant inhibition observed | [7] |

| RAW 264.7 | PGE₂ | LPS-stimulated | Dose-dependent | Significant inhibition observed | [7] |

| RAW 264.7 | TNF-α | LPS-stimulated | Dose-dependent | Significant inhibition of release | [7] |

| RAW 264.7 | IL-6 | LPS-stimulated | Dose-dependent | Significant inhibition of release | [7] |

| BV-2 | TNF-α mRNA | LPS-stimulated | 1.3, 2.7, 5.4 μM | Dose-dependent reduction | [3][8] |

| BV-2 | IL-6 mRNA | LPS-stimulated | 1.3, 2.7, 5.4 μM | Dose-dependent reduction | [3][8] |

| BV-2 | IL-1β mRNA | LPS-stimulated | 1.3, 2.7, 5.4 μM | Dose-dependent reduction | [3][8] |

| MLE-12 | Inflammatory Cytokines | LPS-stimulated | Not specified | Significant decrease | [9] |

Table 2: Effect of Lycorine on Signaling Pathway Proteins

| Cell Line | Protein Target | Treatment Conditions | Concentration of Lycorine | Observed Effect | Reference |

| Prostate Cancer Cells | p-p65 | TNF-α, LPS, etc. | 1 µM | Inhibition of phosphorylation | [1][5] |

| Prostate Cancer Cells | p-IκB-α | TNF-α, LPS, etc. | Not specified | Inhibition of phosphorylation | [1] |

| RAW 264.7 | p-p38 | LPS-stimulated | Not specified | Significant suppression | [7] |

| BV-2 | p-p65 | LPS-stimulated | 1.3, 2.7, 5.4 μM | Dose-dependent decrease | [3] |

| BV-2 | IκBα | LPS-stimulated | 1.3, 2.7, 5.4 μM | Activation/Increased expression | [3] |

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for assessing the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines : Murine macrophage cells (RAW 264.7) or murine microglial cells (BV-2) are commonly used.

-

Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating : Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allowed to adhere overnight.

-

Treatment Regimen :

-

Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µM) for a specified period (typically 1-24 hours).[3][5]

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[5]

-

A vehicle control group (DMSO) and an LPS-only group are included in all experiments.

-

Cell Viability Assay (MTT Assay)

-

Purpose : To determine the cytotoxic concentration of this compound.

-

Procedure :

-

Seed cells in a 96-well plate.

-

Treat cells with a range of this compound concentrations for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Purpose : To quantify the production of NO, a key inflammatory mediator.

-

Procedure :

-

After the treatment period, collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Purpose : To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Procedure :

-

Collect cell culture supernatants after treatment.

-

Measure the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis

-

Purpose : To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure :

-

Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Quantification : Determine protein concentration using a BCA protein assay.

-

Electrophoresis : Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκB-α, anti-β-actin) overnight at 4°C.

-

Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein levels, which are typically normalized to a loading control like β-actin.

-

Conclusion and Future Directions

The compiled in vitro data strongly support the anti-inflammatory potential of this compound. Its ability to inhibit the NF-κB and p38 MAPK pathways provides a solid mechanistic foundation for its observed effects on reducing pro-inflammatory mediator production. Future in vitro research should focus on identifying its direct molecular targets, exploring its effects on a wider range of immune cells, and further elucidating its structure-activity relationship to guide the development of more potent and specific anti-inflammatory agents. These studies will be critical for translating the promising in vitro findings into potential therapeutic applications.

References

- 1. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lycorine inhibits lipopolysaccharide-induced iNOS and COX-2 up-regulation in RAW264.7 cells through suppressing P38 and STATs activation and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lycorine attenuates lipopolysaccharide-induced acute lung injury through the HMGB1/TLRs/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lycorine Hydrochloride: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycorine (B1675740) hydrochloride, a natural alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention for its potent anti-tumor activities.[1] This in-depth technical guide explores the core mechanisms by which lycorine hydrochloride influences cell cycle progression, a critical process in cancer proliferation. The document provides a comprehensive overview of its effects on various cancer cell lines, details the underlying signaling pathways, and offers practical experimental protocols for its study.

Mechanism of Action: Induction of Cell Cycle Arrest

This compound primarily exerts its anti-proliferative effects by inducing cell cycle arrest, predominantly at the G0/G1 or G2/M phases, depending on the cancer cell type.[2][3] This arrest prevents cancer cells from proceeding through the necessary phases of division, ultimately leading to an inhibition of tumor growth.

G0/G1 Phase Arrest

In several cancer cell lines, including human chronic myelocytic leukemia (K562) and multiple myeloma (KM3), this compound has been shown to cause a significant arrest in the G0/G1 phase of the cell cycle.[1][4][5] This G0/G1 arrest is mechanistically linked to the compound's ability to modulate key regulatory proteins of the cell cycle.

One of the primary mechanisms involved is the inhibition of histone deacetylases (HDACs).[1][5] HDAC inhibition by this compound leads to a cascade of events that halt cell cycle progression.[1] This includes the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][5] The increased expression of p21, in turn, inhibits the activity of cyclin D1-CDK4/6 complexes.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[1]

Interestingly, in p53-null cell lines like HL-60, lycorine has been observed to induce p21 expression through a p53-independent pathway, suggesting multiple avenues through which it can exert its cell cycle inhibitory effects.[3][6]

G2/M and S Phase Arrest

In other cancer cell types, such as prostate cancer cells (PC3 and DU145) and esophageal squamous cell carcinoma cells, this compound has been reported to induce cell cycle arrest at the G2/M phase.[7][8] In melanoma and gastric cancer cells, treatment with this compound has resulted in S phase arrest.[5] The diverse effects on different phases of the cell cycle are likely attributable to the specific molecular context of each cancer type and potential interactions with multiple cellular targets.[5]

Quantitative Data

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Lycorine and this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| Non-small-cell lung cancer | A549 | Lycorine | 72 | 4.5 | [2] |

| Colon carcinoma | HCT116 | Lycorine | 72 | 6.4 | [2] |

| Ovarian carcinoma | SK-OV-3 | Lycorine | 72 | 3.0 | [2] |

| Large-cell lung cancer | NCI-H460 | Lycorine | 72 | 6.5 | [2] |

| Human myelogenous leukemia | K562 | Lycorine | 72 | 7.5 | [2] |

| Promyelocytic leukemia | HL-60 | Lycorine | 72 | 1.5 | [2] |

| Human breast adenocarcinoma | MCF-7 | Lycorine | 72 | 5.2 | [2] |

| Ovarian Cancer | Hey1B | This compound | Not Specified | 1.2 | [6] |

| Multiple Myeloma | U266 | Lycorine | 48 | 0.82 | [9] |

| Multiple Myeloma | RPMI-8226 | Lycorine | 48 | 0.70 | [9] |

| Multiple Myeloma | MM.1S | Lycorine | 24 | 4.50 | [9] |

| Glioblastoma | U373 | Lycorine | Not Specified | ~5 | [4] |

| Esophageal Cancer | YES2 | This compound | 48 | 1.5 | [8] |

| Esophageal Cancer | KYSE150 | This compound | 48 | 2.0 | [8] |

Table 2: Effect of Lycorine on Cell Cycle Distribution in K562 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (0 µM Lycorine) | 35.9 | 51.7 | 12.3 | [1][5] |

| 5 µM Lycorine (24 h) | 41.9 | 53.6 | 4.44 | [1][5] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[10][11][12][13]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-cyclin D1, anti-CDK4, anti-pRb, anti-phospho-pRb, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the flow cytometry protocol.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced cell cycle arrest.

Caption: this compound-Induced G0/G1 Cell Cycle Arrest Pathway.

Caption: Experimental Workflow for Studying this compound's Effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce cell cycle arrest. Its multifaceted mechanism of action, involving the modulation of key regulatory pathways such as HDAC inhibition and the p53/p21 axis, makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic promise of this natural compound.

References

- 1. Uncover the anticancer potential of lycorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. sketchviz.com [sketchviz.com]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. media.tghn.org [media.tghn.org]

Unveiling the Pro-Apoptotic Potential of Lycorine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycorine hydrochloride (LH), a natural alkaloid derived from the Amaryllidaceae family, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities. A significant body of evidence highlights its capacity to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the pro-apoptotic effects of this compound, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and a summary of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Lycorine and its hydrochloride salt have demonstrated significant anticancer effects both in vitro and in vivo.[1][2] These compounds have been shown to inhibit the proliferation of a wide range of cancer cells, including but not limited to, leukemia, breast cancer, lung cancer, and melanoma.[2][3] One of the primary mechanisms contributing to its anti-tumor efficacy is the induction of apoptosis. This guide will dissect the key signaling pathways that this compound modulates to trigger cancer cell death.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial), c-Jun N-terminal kinase (JNK), and extrinsic (death receptor) signaling pathways.

The Intrinsic (Mitochondrial) Pathway

A central mechanism of LH-induced apoptosis is the activation of the mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).[4] LH treatment has been shown to significantly increase ROS levels in cancer cells. This oxidative stress leads to a disruption of the mitochondrial membrane potential (MMP) and modulates the expression of the Bcl-2 family of proteins.[4] Specifically, LH upregulates the expression of pro-apoptotic proteins such as Bax and Bim, while downregulating the anti-apoptotic protein Mcl-1.[4][5] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[6] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[5]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. clyte.tech [clyte.tech]

- 5. This compound induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Lycorine Hydrochloride: A Pharmacological and Bioavailability Profile

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile and bioavailability of Lycorine (B1675740) hydrochloride, a promising alkaloid derived from the Amaryllidaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Lycorine, a crystalline alkaloid, and its hydrochloride salt have demonstrated a wide spectrum of biological activities, positioning them as compelling candidates for further investigation in drug discovery and development.[1][2] Possessing anti-cancer, anti-viral, anti-inflammatory, and acetylcholinesterase inhibitory properties, Lycorine hydrochloride presents a multi-faceted pharmacological profile.[3][4] This guide synthesizes the current understanding of its mechanism of action, therapeutic effects, toxicology, and pharmacokinetic properties, supported by experimental data and methodologies.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily by inducing apoptosis, cell cycle arrest, and inhibiting key cellular enzymes.

2.1.1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in various cancer cell lines.[3][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistic studies have shown that it can upregulate the expression of pro-apoptotic proteins such as Fas, FasL, and Bax, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[6][7] This leads to the activation of caspase cascades, ultimately resulting in programmed cell death.[5]

Figure 1: this compound Induced Apoptosis Pathways.

2.1.2. Cell Cycle Arrest:

This compound has been shown to arrest the cell cycle at different phases, depending on the cell type.[6] In several cancer cell lines, it induces G0/G1 phase arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[8] In other cell types, it can cause G2/M phase arrest.[6] This inhibition of cell cycle progression prevents cancer cell proliferation.

Figure 2: G0/G1 Cell Cycle Arrest by this compound.

2.1.3. Enzyme Inhibition:

-

Acetylcholinesterase (AChE) Inhibition: Lycorine weakly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity suggests potential applications in neurodegenerative diseases.

-

Topoisomerase Inhibition: Lycorine has been reported to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription.[3] This inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells.

-

Protein Synthesis Inhibition: A fundamental mechanism of lycorine's cytotoxicity is the inhibition of protein synthesis, which disrupts essential cellular functions.[1][8]

Therapeutic Effects

2.2.1. Anti-Cancer Activity:

This compound has demonstrated significant anti-tumor activity against a wide range of cancer cell lines, including leukemia, ovarian cancer, melanoma, and lung cancer.[1][3] In vivo studies using xenograft models have shown that it can effectively inhibit tumor growth and neovascularization with low toxicity to normal cells.[3][6]

2.2.2. Anti-Viral and Anti-Inflammatory Activity:

Lycorine has reported anti-viral activity against several viruses.[4] Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6]

Toxicology

Lycorine can be toxic if ingested in large quantities, with symptoms including nausea, vomiting, diarrhea, and convulsions.[1][9] The 50% lethal dose (LD50) in mice has been determined for different administration routes.

| Toxicological Data | Value | Species | Route of Administration |

| LD50[3] | 112.2 ± 0.024 mg/kg | Mouse | Intraperitoneal |

| LD50[3] | 344 mg/kg | Mouse | Gastric Lavage |

| Effective Emetic Dose[1] | 2.0 mg/kg | Beagle Dog | - |

| First Sign of Nausea[1] | 0.5 mg/kg | Beagle Dog | - |

Table 1: Toxicological Data for Lycorine.

Bioavailability and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Parameters

Studies in animal models have provided initial insights into the pharmacokinetic profile of lycorine.

| Parameter | Value | Species | Dosage and Administration |

| Oral Bioavailability [3] | ~40% | Mouse | - |

| Elimination Half-life (t½) [3] | 0.67 h | Mouse | Single s.c. administration |

| Elimination Half-life (t½) [3] | 0.3 h | Mouse | Single i.v. administration |

| Cmax | 255.11 ± 15.38 ng/mL | Rat | 10 mg/kg, i.p. |

| Tmax | 0.25 h | Rat | 10 mg/kg, i.p. |

| AUC(0-t) | 288.73 ± 35.12 ng·h/mL | Rat | 10 mg/kg, i.p. |

Table 2: Pharmacokinetic Parameters of Lycorine.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacological profile and bioavailability of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Figure 3: MTT Assay Experimental Workflow.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After an incubation period (typically 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved using a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Protocol:

-

Cells are treated with this compound for a specified duration.

-

The cells are then harvested and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives regular administration of this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle control.

-

Tumor size is measured periodically, and at the end of the study, tumors are excised and weighed.[1][10]

Pharmacokinetic Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like plasma.

Figure 4: LC-MS/MS Workflow for Pharmacokinetic Analysis.

Protocol:

-

Following administration of this compound to animals, blood samples are collected at predetermined time points.

-

Plasma is separated from the blood samples by centrifugation.

-

Proteins in the plasma are precipitated using a solvent like methanol, and the supernatant containing the drug is collected.

-

The supernatant is injected into an LC-MS/MS system.

-

The compound is separated from other plasma components on a chromatography column.

-

The mass spectrometer detects and quantifies the amount of this compound present.

-

Pharmacokinetic parameters are then calculated from the resulting concentration-time data.[6][8]

Conclusion

This compound is a natural compound with a compelling and diverse pharmacological profile. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory and anti-viral properties, highlights its significant therapeutic potential. While initial bioavailability and pharmacokinetic studies are promising, further research is warranted to fully elucidate its ADME properties and to optimize its delivery and efficacy for clinical applications. The detailed experimental protocols provided in this guide offer a framework for continued investigation into this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on apoptosis effect of human breast cancer cell MCF-7 induced by this compound via death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on apoptosis effect of human breast cancer cell MCF-7 induced by this compound via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. benchchem.com [benchchem.com]

- 10. Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lycorine Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycorine, a prominent alkaloid from the Amaryllidaceae family of plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key signaling pathways associated with Lycorine hydrochloride. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are outlined. Furthermore, signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is the hydrochloride salt of Lycorine, an isoquinoline (B145761) alkaloid. The addition of hydrochloric acid enhances its solubility in aqueous solutions, a desirable characteristic for pharmacological studies.

The chemical structure of this compound is characterized by a fused four-ring system. PubChem provides the IUPAC name as (1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ClNO₄ | [1] |

| Molecular Weight | 323.77 g/mol | [1][2] |

| CAS Number | 2188-68-3 | [1][3] |

| Melting Point | 206 °C | [3] |

| Purity | ≥98% (Commercially available) | [4] |

| Solubility | Soluble in water (>15 mg/ml), DMSO, and ethanol. | [4] |

| Appearance | Colorless prismatic crystals (Lycorine base) | [5] |

Chemical Synthesis of Lycorine

The total synthesis of Lycorine has been a subject of extensive research, with numerous strategies developed to construct its complex tetracyclic core. These approaches often serve as a platform to showcase novel synthetic methodologies.

Key Synthetic Strategies

Several distinct approaches for the total synthesis of (±)-γ-lycorane, a related lycorine-type alkaloid, have been categorized based on the order of ring construction.[6] These strategies often involve key reactions such as intramolecular cycloadditions, palladium-mediated arylations, and electrocyclic ring closures.[6][7]

One notable synthesis of (±)-Lycorine starts from the endo-cycloadduct of 3,5-dibromo-2-pyrone and (E)-β-borylstyrene.[8] This route features a Pictet-Spengler reaction for the construction of ring B and a subsequent selenoxide elimination to introduce a key double bond.[8]

Asymmetric total syntheses of (+)-Lycorine have also been achieved, employing methods like Birch reduction-alkylation of a chiral benzamide (B126) and radical cyclization to establish the core structure.[9]

Experimental Protocol: A Representative Synthesis of a Lycorine Derivative

The following protocol is adapted from the synthesis of 1-acetyl-2-chlorollycorine, a derivative of Lycorine, which highlights key transformations of the natural product.[10]

Step 1: Acetylation of Lycorine (Formation of 1-acetyllycorine, 3)

-

Dissolve Lycorine (0.96 g, 2.58 mmol) in methanol (B129727) (100 mL).

-

Add concentrated HCl (20 mL) to the solution.

-

Stir the solution at 55 °C for 1 hour.

-

Neutralize the mixture to a pH of 8 with an aqueous NaHCO₃ solution.

-

Add dichloromethane (B109758) (DCM, 25 mL) to the mixture.

-

Separate the organic layer, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield 1-acetyllycorine.

Step 2: Chlorination of 1-acetyllycorine (Formation of 1-acetyl-2-chlorollycorine, 4)

-

To a solution of NaCl (5 mg, 0.1 mmol) in phosphorus oxychloride (2 mL), add 1-acetyllycorine (156 mg, 0.47 mmol).

-

Stir the mixture at 30 °C for 1 hour.

-

Add concentrated HCl solution (0.1 mL).

-

Continue stirring at 30 °C for another 2 hours.

-

Pour the reaction mixture into ice water and basify to a pH of 8 with aqueous ammonia (B1221849) solution.

-

Extract the product with DCM (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Purify the crude product via silica (B1680970) gel chromatography to obtain 1-acetyl-2-chlorollycorine.

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and potent anticancer effects.[2][11] It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][12]

Anticancer Mechanisms

The anticancer activity of Lycorine is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of autophagy and metastasis.[12]

-

Apoptosis Induction: Lycorine can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as BAX.[12]

-

Cell Cycle Arrest: Lycorine has been observed to cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[12] This is often associated with the upregulation of cell cycle inhibitors like p21.[4][12]

-

Inhibition of Signaling Pathways: Lycorine has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and JNK signaling pathways.[12][13]

The following diagrams illustrate some of the key signaling pathways affected by this compound.

Figure 1: ROS-Mediated Apoptosis Induced by this compound.

Figure 2: Regulation of Autophagy and Apoptosis via the AMPK/mTOR Pathway.

Quantitative Data on Biological Activity

The inhibitory effects of Lycorine have been quantified in various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Lycorine

| Cell Line | Cancer Type | IC₅₀ Value | Source |

| A549 | Non-small cell lung cancer | 8.5 µM (24h treatment) | [14] |

| Hey1B | Ovarian cancer | Low concentrations effectively inhibit proliferation | [11] |

| Various | Melanoma, Glioblastoma, Esophageal cancer | Exhibits cytostatic effects | [2][15] |

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in oncology. Its complex chemical structure has inspired the development of innovative synthetic strategies. A thorough understanding of its mechanisms of action, including its influence on critical signaling pathways, is essential for its future clinical translation. This guide provides a foundational overview for researchers and professionals engaged in the exploration and development of Lycorine-based therapeutics.

References

- 1. This compound | C16H18ClNO4 | CID 164943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 2188-68-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of (±)-γ-lycorane via the electrocyclic ring closure of a divinylpyrroline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lycorine - Wikipedia [en.wikipedia.org]

- 12. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Lycorine and Its Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the natural origins of lycorine (B1675740) and its associated derivatives, compounds of significant interest to researchers, scientists, and drug development professionals for their potent biological activities. This document outlines the primary plant sources, quantitative distribution of these alkaloids, detailed experimental protocols for their isolation and analysis, and the key signaling pathways they modulate.

Natural Sources of Lycorine and its Derivatives

Lycorine and its derivatives are predominantly found in plants belonging to the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants.[1][2] This family is a rich reservoir of pharmacologically active alkaloids.[1] The first isolation of lycorine occurred in 1877 from Narcissus pseudonarcissus.[1] Since then, a multitude of species within this family have been identified as sources of these valuable compounds.

Key plant genera known to contain lycorine and its derivatives include Lycoris, Narcissus, Galanthus, Crinum, Hippeastrum, Hymenocallis, Leucojum, Sternbergia, and Pancratium.[1][3] The bulbs of these plants are typically the primary storage organs for these alkaloids, often containing the highest concentrations.[3][4][5]

Some of the most frequently reported species containing lycorine are Lycoris radiata (Red Spider Lily), Leucojum aestivum, Hymenocallis littoralis, and Hippeastrum equestre.[1] Other notable sources include flowers of Clivia nobilis, Ammocharis coranica, Brunsvigia radulosa, and Crinum macowanii.[1]

Beyond lycorine itself, several of its derivatives are also naturally occurring. These include, but are not limited to, pseudolycorine, amarbellisine, and anhydrolycorine. Pseudolycorine, for instance, has been identified in Narcissus jacetanus and Pancratium maritimum.[6]

Quantitative Analysis of Lycorine in Plant Tissues

The concentration of lycorine can vary significantly between different species, the part of the plant, and even the developmental stage of the plant. The following tables summarize the quantitative data for lycorine content in various Amaryllidaceae species, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Species | Plant Part | Lycorine Content (% dry weight) | Reference |

| Sternbergia sicula | Aerial Parts & Bulbs | 0.10 - 0.53% | [7][8] |

| Sternbergia lutea | Aerial Parts & Bulbs | 0.19 - 0.40% | [7][8] |

| Pancratium maritimum | Aerial Parts & Bulbs | 0.05 - 0.14% | [7][8] |

| Galanthus elwesii | Bulbs (Demirci) | 0.130% | [9] |

| Galanthus elwesii | Aerial Parts (Demirci) | 0.162% | [9] |

| Galanthus elwesii | Bulbs (Sogucak) | 0.055% | [9] |

| Galanthus elwesii | Aerial Parts (Sogucak) | 0.006% | [9] |

| Galanthus alpinus var. alpinus | Bulbs (flowering) | 0.01576% | [10] |

| Galanthus alpinus var. alpinus | Bulbs (fruiting) | 0.02351% | [10] |

| Plant Species | Plant Part | Lycorine Content (mg/g dry weight) | Reference |